

Applications of ATTO 390 in Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 390

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Introduction

ATTO 390 is a fluorescent dye belonging to the coumarin family, characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3] These properties make it a valuable tool in various fluorescence microscopy applications, including super-resolution imaging. This document provides detailed application notes and protocols for the use of **ATTO 390** in super-resolution microscopy, with a primary focus on Stimulated Emission Depletion (STED) microscopy, for which its application is well-documented. While its use in localization-based techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) is mentioned in some commercial literature, established protocols and evidence of robust photoswitching behavior are currently limited.

Photophysical Properties of ATTO 390

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. **ATTO 390** possesses several characteristics that make it suitable for advanced imaging techniques.

Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	[1]
Emission Maximum (λ_{em})	479 nm	[1]
Molar Extinction Coefficient (ϵ)	24,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.90	[1]
Fluorescence Lifetime (τ)	5.0 ns	[1]
Stokes Shift	89 nm	
Molecular Weight	~343 g/mol (free acid)	[2]

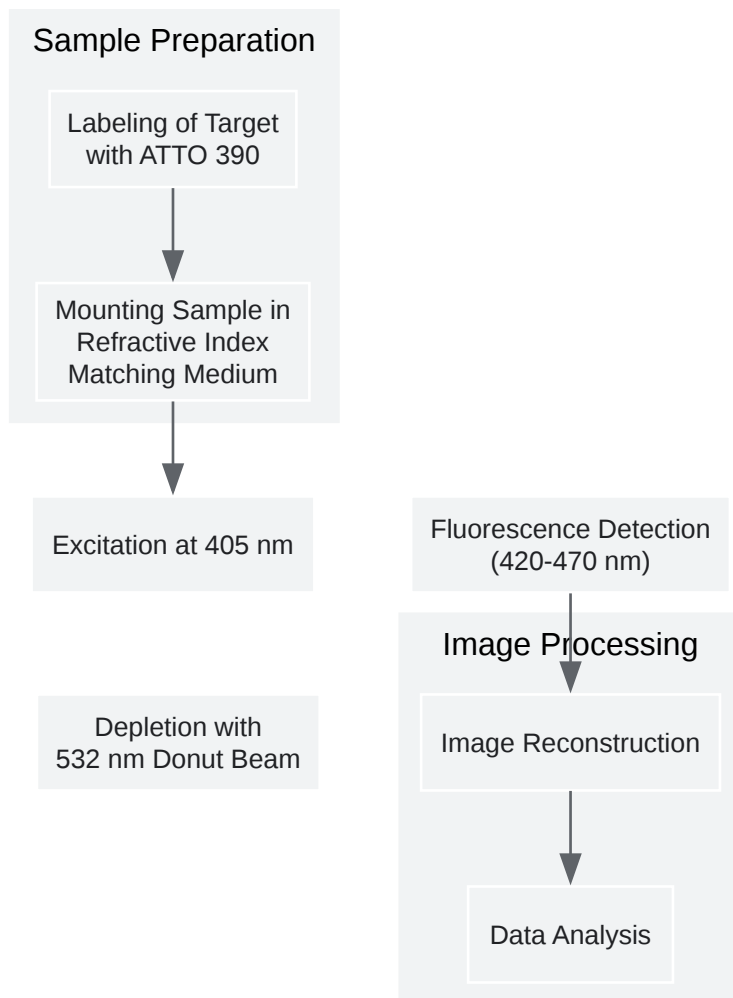
Application in STED Microscopy

ATTO 390 has been successfully demonstrated as a suitable dye for STED microscopy.[4] Its key advantages for this technique are its high photostability, allowing it to withstand the high laser powers used for depletion, and its spectral properties that are compatible with common laser lines.

A typical experimental configuration for **ATTO 390** in STED microscopy involves excitation with a 405 nm laser and depletion with a 532 nm laser.[4] The large Stokes shift of **ATTO 390** is beneficial in STED as it allows for efficient depletion without significant re-excitation by the depletion laser.

Logical Workflow for STED Microscopy with ATTO 390

ATTO 390 STED Microscopy Workflow



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Caption: Workflow for STED microscopy using **ATTO 390**.

Experimental Protocols

Protocol 1: Labeling of Proteins with **ATTO 390 NHS Ester**

This protocol is suitable for labeling proteins with primary amine groups.

Materials:

- **ATTO 390 NHS ester**

- Protein of interest in an amine-free buffer (e.g., PBS)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- Anhydrous, amine-free DMF or DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 390** NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add a 5- to 15-fold molar excess of the reactive dye solution to the protein solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.
- **Determination of Degree of Labeling (DOL):** The DOL can be calculated from the absorbance of the dye and the protein.

Protocol 2: STED Microscopy of ATTO 390-Labeled Samples

This protocol provides a general guideline for performing STED microscopy. Specific instrument settings will need to be optimized.

Materials:

- **ATTO 390**-labeled sample on a #1.5H coverslip
- STED microscope equipped with a 405 nm excitation laser and a 532 nm depletion laser
- High numerical aperture (NA) objective lens (e.g., 1.4 NA)
- Refractive index matching immersion oil

Procedure:

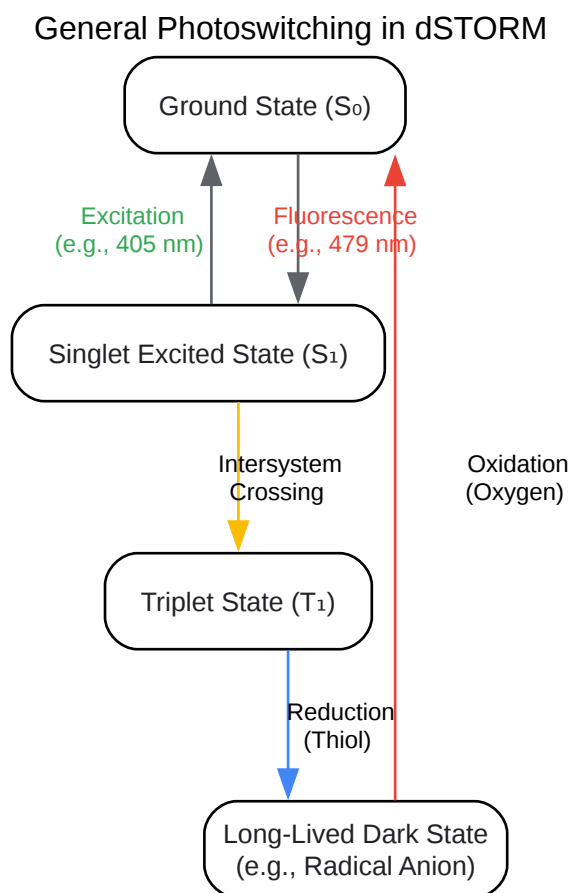
- **Sample Mounting:** Mount the coverslip with the labeled specimen onto the microscope stage.
- **Locate Region of Interest:** Using conventional confocal microscopy with 405 nm excitation, locate the cells or structures of interest.
- **STED Imaging Setup:**
 - Select the 405 nm laser for excitation and the 532 nm laser for depletion.
 - Ensure the depletion laser forms a donut shape at the focal plane and is correctly aligned with the excitation spot.
 - Set the detector to collect fluorescence in the range of 420-470 nm.
- **Image Acquisition:**
 - Start with a low depletion laser power and gradually increase it to achieve the desired resolution improvement.
 - Adjust the excitation laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.
 - Acquire images in STED mode.
- **Image Processing:** Use appropriate software to deconvolve and reconstruct the super-resolved image.

Application in STORM and PALM: Current Status

While some manufacturers suggest **ATTO 390** may be suitable for localization-based super-resolution techniques like (d)STORM and PALM[5][6][7], there is a notable lack of published, peer-reviewed studies demonstrating its effective use in these methods. The core principle of these techniques relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state.

Recent research has indicated that the coumarin structure of **ATTO 390** may exhibit low fluorescence modulation, which could impede the "blinking" necessary for STORM imaging.[8] This suggests that inducing and controlling the on/off switching of **ATTO 390** might be challenging under standard STORM imaging conditions.

Photoswitching Mechanism of Fluorophores in STORM



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Caption: A generalized Jablonski diagram for dSTORM photoswitching.

Due to the lack of specific protocols, researchers wishing to explore **ATTO 390** for STORM or PALM would need to perform extensive optimization of imaging buffers. This would likely involve screening various concentrations of reducing agents (e.g., thiols like β -mercaptoethanol or MEA) and oxygen scavenging systems to find conditions that might induce blinking.

Conclusion

ATTO 390 is a robust and effective fluorescent probe for super-resolution microscopy, particularly for STED. Its high quantum yield, photostability, and spectral characteristics make it a reliable choice for achieving sub-diffraction resolution imaging with this technique. Detailed protocols for labeling and STED imaging are readily adaptable for a wide range of biological samples.

Conversely, the application of **ATTO 390** in localization-based super-resolution techniques such as STORM and PALM is not yet well-established. The challenges in inducing the necessary photoswitching behavior for this coumarin-based dye mean that significant developmental work is required to establish reliable protocols. Researchers interested in multi-color STORM or PALM experiments may find that other fluorophores with proven photoswitching capabilities are currently a more straightforward choice. Further research is needed to fully explore the potential of **ATTO 390** in the context of single-molecule localization microscopy.

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